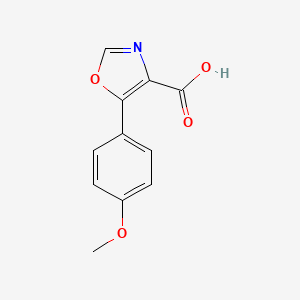

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCIDWYZMBWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381549 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89205-07-2 | |

| Record name | 5-(4-Methoxyphenyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89205-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS No. 89205-07-2)

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound identified by the CAS number 89205-07-2. Due to a notable absence of this specific molecule in peer-reviewed scientific literature, this document focuses on presenting the available physicochemical data, predicted properties, and general synthetic strategies applicable to this class of compounds. The guide also outlines potential areas of research based on the activities of structurally similar oxazole derivatives. This document is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis and potential applications of novel oxazole-based compounds.

Introduction

Oxazole derivatives are a well-established class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The oxazole ring serves as a versatile scaffold and is a key structural motif in numerous natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, anti-diabetic, and antimicrobial properties. This guide specifically addresses this compound. Despite its commercial availability for research purposes, there is a significant lack of published studies detailing its synthesis, biological activity, or specific experimental applications. This guide aims to consolidate the known information and provide a framework for future investigation.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 89205-07-2 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₁H₉NO₄ | Matrix Fine Chemicals[1] |

| Molecular Weight | 219.19 g/mol | Matrix Fine Chemicals[1] |

| IUPAC Name | This compound | Matrix Fine Chemicals[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 147-151 °C | Sigma-Aldrich |

| Storage Temperature | Ambient | Sigma-Aldrich |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the current scientific literature. However, general methods for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids have been reported and can be adapted.

General Synthetic Approach: From Carboxylic Acids

A plausible synthetic route could involve the reaction of a readily available carboxylic acid with an isocyanoacetate derivative. This transformation generally proceeds through the in-situ activation of the carboxylic acid, followed by a cyclization reaction.

Below is a conceptual workflow for the synthesis, based on established methodologies for similar compounds.

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical adaptation of general methods and has not been experimentally validated for this specific compound.

-

Activation of Carboxylic Acid: To a solution of 4-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling reagent (e.g., DCC or EDC) and an activating agent (e.g., N-hydroxysuccinimide) at 0 °C. Stir the mixture for 30 minutes.

-

Cycloaddition: To the activated carboxylic acid mixture, add ethyl isocyanoacetate (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethyl ester of the target compound.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M sodium hydroxide. Heat the mixture to reflux for 2-4 hours. After cooling to room temperature, acidify the solution with 1M hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the broader class of oxazole-containing compounds has been investigated for various therapeutic applications. Structurally related molecules have shown activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors that play crucial roles in regulating metabolism and inflammation.

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of similar compounds, one could hypothesize that this molecule might interact with the PPAR signaling pathway.

References

An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The guide details the most plausible synthetic pathway, complete with experimental protocols and a summary of quantitative data.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy involves the formation of the oxazole ring via a condensation reaction, followed by the hydrolysis of an ester to yield the final carboxylic acid.

The key steps are:

-

Oxazole Ring Formation: The reaction of ethyl 2-isocyanoacetate with 4-methoxybenzoyl chloride. This reaction proceeds through an initial acylation of the isocyanoacetate followed by an intramolecular cyclization to form the ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate intermediate.

-

Ester Hydrolysis: The saponification of the ethyl ester intermediate to the desired this compound.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar oxazole derivatives and represent a practical approach to the synthesis of the target compound.

Step 1: Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate

This step involves the formation of the oxazole ring.

Materials:

-

Ethyl 2-isocyanoacetate

-

4-Methoxybenzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of ethyl 2-isocyanoacetate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate.

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester.

Materials:

-

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) (e.g., 2 M)

-

Distilled water

Procedure:

-

Dissolve ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate (1.0 equivalent) in ethanol.

-

Add an excess of sodium hydroxide solution (e.g., 3-4 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | C₁₃H₁₃NO₄ | 247.25 | 75-85 | Not reported |

| 2 | This compound | C₁₁H₉NO₄ | 219.19 | 80-90 | 147-151 |

Visualizations

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Key Steps

The logical progression of the synthesis is outlined below:

Caption: Logical flow of the synthetic and purification steps.

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a central 1,3-oxazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. The oxazole scaffold is a prominent feature in many biologically active molecules and pharmaceutical agents, prized for its role as a versatile pharmacophore.[1] While specific biological activities for this particular compound are not extensively documented in publicly available literature, related oxazole, isoxazole, and oxadiazole derivatives have demonstrated a wide range of potent activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3]

This document serves as a comprehensive technical guide, consolidating the known chemical properties, representative experimental protocols for synthesis and analysis, and the potential significance of this compound class in medicinal chemistry and drug discovery.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 89205-07-2 | [4][5] |

| Molecular Formula | C₁₁H₉NO₄ | [4][6] |

| Molecular Weight | 219.19 g/mol | [4] |

| Physical Form | Light brown solid | [4] |

| Melting Point | 147 °C | [4] |

| Boiling Point | 388.9 ± 32.0 °C (Predicted) | [4] |

| Density | 1.310 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.11 ± 0.36 (Predicted) | [4] |

| Storage Temperature | Room Temperature | [4] |

Chemical Identifiers:

-

IUPAC Name: this compound.

-

InChI: 1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14).[6]

-

InChIKey: XVXCIDWYZMBWJU-UHFFFAOYSA-N.[6]

-

SMILES: COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O.[6]

Experimental Protocols

Representative Synthesis of an Oxazole Precursor

The formation of the substituted oxazole ring can be achieved via several methods, including the electrochemical synthesis from β-diketone derivatives.[7] The following diagram illustrates a generalized workflow for producing a functionalized oxazole, which would then undergo hydrolysis to yield the target carboxylic acid.

Caption: Generalized two-step synthesis workflow for oxazole carboxylic acids.

Methodology:

-

Electrosynthesis of the Oxazole Ester: In an undivided electrochemical cell, a suitable β-diketone precursor (2 mmol), a substituted benzylamine (2 mmol), and a supporting electrolyte such as NH₄I (4 mmol) are dissolved in a solvent like DMF (10 mL).[7] The cell is fitted with a nickel sheet cathode and a graphite rod anode.[7]

-

Electrolysis: A constant current is applied (e.g., 60 mA) at room temperature until the starting material is consumed, as monitored by GC-MS.[7]

-

Workup and Purification: Following electrolysis, the solution is treated with Na₂S₂O₃, washed with water, and extracted with an organic solvent like ethyl acetate. The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel.[7]

-

Hydrolysis to Carboxylic Acid: The purified oxazole ester intermediate is refluxed with an aqueous base solution (e.g., 10% NaOH) for several hours to hydrolyze the ester.[2]

-

Acidification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the final carboxylic acid product, which is then collected by filtration, washed, and dried.[2]

Compound Characterization Workflow

Post-synthesis, a rigorous analytical workflow is required to confirm the structure, identity, and purity of the final compound.

Caption: Standard workflow for the purification and analysis of a synthesized compound.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are typically referenced to residual solvent signals (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.0 for ¹³C).[7] This provides primary confirmation of the chemical structure.

-

Mass Spectrometry (MS): Low-resolution mass spectrometry (e.g., GC-MS with electron ionization at 70 eV) is used to determine the molecular weight of the compound.[7]

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the exact mass of the molecule, confirming its elemental composition.[7]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final product, ensuring it meets the standards required for further biological testing.

Potential Biological Significance and Applications

The oxazole ring is a key structural motif in medicinal chemistry. Its derivatives are known to possess a broad spectrum of biological activities.[3] While this compound has not been specifically characterized, its structural class suggests potential for investigation in various therapeutic areas.

Potential Areas of Interest:

-

Anti-inflammatory Agents: Many heterocyclic compounds, including isoxazole derivatives, are explored for anti-inflammatory properties.[8]

-

Antimicrobial Agents: The oxadiazole and isoxazole cores have been successfully incorporated into compounds with potent antibacterial and antifungal activity.[2][3]

-

Anticancer Research: Certain isoxazoles are being investigated as potential antitumor agents, for example, through the inhibition of enzymes like aurora kinase.[2]

-

Agrochemicals: The oxazole scaffold is also present in molecules developed as herbicides and pesticides.[2]

The typical path from a novel compound to a potential therapeutic agent involves a multi-stage screening and development process, as illustrated below.

Caption: General pathway for small molecule drug discovery and development.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety protocols should be followed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 89205-07-2 [amp.chemicalbook.com]

- 5. This compound | CAS 89205-07-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

This document provides a detailed overview of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide covers its chemical identity, physicochemical properties, and potential biological significance, tailored for researchers, scientists, and professionals in the field of drug discovery.

IUPAC Nomenclature and Chemical Identity

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name precisely describes its molecular structure, which consists of a central 1,3-oxazole ring substituted at the 5-position with a 4-methoxyphenyl group and at the 4-position with a carboxylic acid group.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 89205-07-2 | [1] |

| Molecular Formula | C11H9NO4 | [1][2] |

| Molecular Weight | 219.196 g/mol | [1] |

| Monoisotopic Mass | 219.05316 Da | [2] |

| Physical Form | Solid | |

| Boiling Point | 147-151 °C | |

| InChI | 1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14) | [2] |

| InChIKey | XVXCIDWYZMBWJU-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | [1][2] |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided results, a representative synthesis for a structurally similar isoxazole, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid , offers valuable insight into the synthetic methodology for this class of compounds.[3][4]

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid [3][4]

-

Reaction Mixture Preparation: A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) is prepared.

-

Initial Reaction: The mixture is warmed on a water bath for 3 hours and subsequently cooled to room temperature.

-

Filtration: The resulting sodium chloride precipitate is filtered off and washed with ethanol.

-

Solvent Evaporation: The combined filtrate and washings are concentrated under vacuum.

-

Extraction and Washing: The residue is extracted with ether (25 ml). The organic layer is then washed successively with water (25 ml), 10% sodium hydroxide (25 ml), and a saturated brine solution (10 ml).

-

Drying: The organic layer is dried over anhydrous sodium sulfate.

-

Saponification: The resulting isoxazole ester is obtained after solvent evaporation and then refluxed with 10% NaOH for 4 hours to yield the corresponding carboxylic acid.

-

Acidification: The reaction mass is acidified with dilute HCl to precipitate the final product, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

The workflow for this synthesis is illustrated in the diagram below.

Potential Biological Activity and Therapeutic Applications

The 1,3-oxazole moiety is a key structural motif found in numerous biologically active compounds. While specific biological data for this compound is not extensively detailed in the search results, the broader class of oxadiazole and oxazole derivatives is known for a wide range of pharmacological activities.[5][6]

These activities include:

-

Antiviral: Notably, the 1,3,4-oxadiazole moiety is present in the HIV integrase inhibitor Raltegravir.[6]

-

Antibacterial and Antifungal: Various derivatives have shown efficacy against bacterial and fungal pathogens.[6]

-

Anti-inflammatory: Certain oxadiazole derivatives have demonstrated anti-inflammatory effects comparable to standard drugs like Indomethacin.[6]

-

Anticancer: These heterocyclic systems are explored as potential antineoplastic and anticancer agents.[5][6]

-

Agricultural Applications: The fungicidal and herbicidal properties of these compounds are also utilized in agriculture.[5][6]

The presence of the aryl carboxylic acid moiety, in conjunction with the oxazole ring, suggests that this compound could be a candidate for screening in various therapeutic areas, particularly as an antiviral or anti-inflammatory agent.[7]

The diagram below illustrates the potential therapeutic pathways for oxazole-based compounds.

References

- 1. This compound | CAS 89205-07-2 [matrix-fine-chemicals.com]

- 2. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

The Diverse Biological Activities of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-1,3-oxazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of this promising class of compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Derivatives of 5-aryl-1,3-oxazole-4-carboxylic acid have been investigated for their cytotoxic effects against various human cancer cell lines. While much of the published research has focused on ester and sulfonyl derivatives, the carboxylic acid core remains a key pharmacophore.

Notably, a series of new 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and evaluated through the National Cancer Institute's (NCI) 60-cell line screening protocol. One of the lead compounds, methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, displayed potent and broad-spectrum cytotoxic activity. This compound exhibited average GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values of 5.37 µM, 12.9 µM, and 36 µM, respectively[1]. Molecular docking studies of this derivative suggested potential interactions with tubulin and cyclin-dependent kinase 2 (CDK2), indicating a possible mechanism of action involving cell cycle disruption and inhibition of microtubule polymerization[1].

Naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives, isolated from the plant pathogenic fungus Phoma macrostoma, have also demonstrated cytotoxic potential. A mixture of two of these compounds, macrooxazoles B and D, exhibited an IC50 of 23 µg/mL against a panel of cancer cell lines[2][3].

Quantitative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Panel (average) | GI50 | 5.37 µM | [1] |

| NCI-60 Panel (average) | TGI | 12.9 µM | [1] | |

| NCI-60 Panel (average) | LC50 | 36 µM | [1] | |

| Mixture of Macrooxazole B and D | Not specified | IC50 | 23 µg/mL | [2][3] |

Anti-inflammatory Activity

The anti-inflammatory potential of 5-aryl-1,3-oxazole-4-carboxylic acid derivatives is an area of growing interest. The structural similarity of the oxazole ring to moieties present in known anti-inflammatory agents suggests their potential to modulate inflammatory pathways. A proposed mechanism for the anti-inflammatory effects of some oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

dot

Further research is needed to fully elucidate the specific molecular targets and quantify the anti-inflammatory efficacy of this class of compounds.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxazole-containing compounds. Naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from Phoma macrostoma have shown weak to moderate activity against a range of bacteria and fungi[2][3].

Quantitative Antimicrobial Activity Data (MIC in µg/mL)

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Macrooxazole C | >128 | 64 | >128 | >128 | [2] |

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the sulfonyl derivative of 5-aryl-1,3-oxazole-4-carboxylate was evaluated using the National Cancer Institute's 60-cell line screen. This protocol involves two stages:

-

Single-Dose Screen: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against the full panel of 60 human cancer cell lines.

-

Five-Dose Screen: Compounds that show significant growth inhibition in the initial screen are then tested at five different concentrations to determine parameters such as GI50, TGI, and LC50.

dot

Cell Culture and Assay:

-

Cell Lines: 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Medium: RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Procedure: Cells are inoculated into 96-well microtiter plates. After 24 hours, the test compound is added. The assay duration is 48 hours, after which cell viability is determined using a sulforhodamine B (SRB) protein staining assay.

Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animals: Wistar or Sprague-Dawley rats.

-

Procedure:

-

A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

-

The test compound or vehicle is administered (e.g., orally or intraperitoneally).

-

After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), and standardized microbial inoculum.

-

Procedure:

-

Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis

The general synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids often involves a multi-step process. A common strategy is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. An alternative approach starts from an appropriate aryl-substituted starting material, followed by the construction of the oxazole ring and subsequent modification to introduce the carboxylic acid group.

dot

Conclusion

The 5-aryl-1,3-oxazole-4-carboxylic acid scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data indicates significant potential in the areas of oncology, inflammation, and infectious diseases. Further research, particularly focusing on the synthesis and evaluation of a wider range of derivatives of the parent carboxylic acid, is warranted to fully explore the therapeutic potential of this chemical class. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets.

References

- 1. preprints.org [preprints.org]

- 2. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data derived from established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, including the electronic effects of the methoxy, phenyl, oxazole, and carboxylic acid functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | -COOH |

| ~8.10 | Doublet | 2H | Ar-H (ortho to oxazole) |

| ~7.95 | Singlet | 1H | Oxazole C2-H |

| ~7.10 | Doublet | 2H | Ar-H (meta to oxazole) |

| ~3.85 | Singlet | 3H | -OCH₃ |

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | -COOH |

| ~161.0 | Oxazole C5 |

| ~159.0 | Ar-C (para to oxazole, attached to -OCH₃) |

| ~152.0 | Oxazole C2 |

| ~138.0 | Oxazole C4 |

| ~129.0 | Ar-C (ortho to oxazole) |

| ~122.0 | Ar-C (ipso) |

| ~114.5 | Ar-C (meta to oxazole) |

| ~55.5 | -OCH₃ |

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Table 3: Predicted FT-IR Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1580, ~1500 | Medium-Strong | C=C and C=N stretches (Aromatic and oxazole rings) |

| ~1250 | Strong | C-O stretch (Aryl ether, asymmetric) |

| ~1180 | Medium | C-O stretch (Carboxylic acid) |

| ~1030 | Medium | C-O stretch (Aryl ether, symmetric) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z (adduct) | Predicted Ion |

| 220.0604 | [M+H]⁺ |

| 242.0423 | [M+Na]⁺ |

| 218.0459 | [M-H]⁻ |

Data sourced from computational predictions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of all carbon signals, particularly quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The solution should be filtered if any particulate matter is present.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

A Technical Guide to the Preliminary Bioactivity Screening of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. This technical guide outlines a proposed strategy for the preliminary in vitro bioactivity screening of the novel compound, 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Due to a lack of specific published bioactivity data for this molecule, this document provides a comprehensive framework for its initial assessment. This includes suggested screening assays, detailed experimental protocols, and a proposed workflow for hit identification and confirmation. The methodologies are based on the known biological activities of structurally related oxazole and isoxazole derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is intended to serve as a foundational resource for researchers initiating the biological evaluation of this and similar heterocyclic compounds.

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry, with the oxazole ring system being a particularly privileged scaffold.[3] Derivatives of oxazole and the closely related isoxazole have been reported to possess a diverse array of biological activities, including but not limited to, antiviral, anti-mycobacterial, anti-tumor, anticonvulsant, antibacterial, and anti-HIV effects.[1][2] The subject of this guide, this compound, is a novel compound for which, to date, no specific biological activity has been described in the scientific literature.

The preliminary screening of a new chemical entity is a critical first step in the drug discovery process.[4][5] It aims to identify potential biological activities in a high-throughput and cost-effective manner, thereby guiding further, more focused investigation.[4] This document outlines a proposed panel of in vitro assays to ascertain the potential bioactivity of this compound.

Proposed Preliminary Screening Assays

Based on the activities of related compounds, the following areas of investigation are proposed for the initial screening of this compound.

Anticancer Activity

A common starting point for anticancer screening is to assess the compound's cytotoxicity against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | Cervical Cancer | MTT | 48 | > 100 |

| MCF-7 | Breast Cancer | MTT | 48 | 25.3 |

| A549 | Lung Cancer | MTT | 48 | 52.1 |

| HCT116 | Colon Cancer | MTT | 48 | 15.8 |

Antimicrobial Activity

The antimicrobial potential can be evaluated against a representative panel of pathogenic bacteria and fungi.

Table 2: Hypothetical Antimicrobial Activity Data for this compound

| Organism | Type | Assay | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | 64 |

| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | > 128 |

| Candida albicans | Fungal | Broth Microdilution | 32 |

| Aspergillus niger | Fungal | Broth Microdilution | > 128 |

Anti-inflammatory Activity

The anti-inflammatory potential can be initially assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Hypothetical Anti-inflammatory Activity Data for this compound

| Cell Line | Assay | Stimulant | IC₅₀ (µM) |

| RAW 264.7 | Griess Assay | LPS | 45.7 |

Experimental Protocols

The following are detailed methodologies for the proposed screening assays.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[4]

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Serially dilute the compound in culture media to achieve the desired final concentrations. Replace the media in the cell plates with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in RPMI-1640 medium overnight at 37°C (bacteria) or 30°C (fungi). Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microorganisms).

-

Incubation: Incubate the plates for 18-24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatant.

-

Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Acquisition: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ for NO inhibition.

Visualizations: Workflows and Pathways

General Workflow for Preliminary Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and hit validation of a novel compound.[6][7]

Caption: Workflow for Preliminary Bioactivity Screening.

Hypothetical Signaling Pathway for Investigation

Should the compound show significant anti-inflammatory activity, investigation into the NF-κB signaling pathway would be a logical next step, as it is a key regulator of inflammation.

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

Conclusion

While there is currently no specific bioactivity data available for this compound, its chemical structure, containing the pharmacologically relevant oxazole core, warrants a thorough investigation. The preliminary screening strategy outlined in this guide provides a robust and logical framework for initiating its biological evaluation. The proposed assays for anticancer, antimicrobial, and anti-inflammatory activities are standard, reliable methods that can efficiently identify potential therapeutic applications for this novel compound. Positive results from this initial screen would justify progression to more detailed mechanism of action studies and lead optimization efforts.

References

- 1. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preliminary Screening of Drug Candidate - Creative Biolabs [creative-biolabs.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

An In-depth Technical Guide on the Potential Therapeutic Targets of Oxazole-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective agents against various therapeutic targets. This technical guide provides a comprehensive overview of the key therapeutic targets of oxazole-4-carboxylic acid derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Quantitative Data

Oxazole-4-carboxylic acid derivatives have been investigated for their potential to modulate the activity of several key biological targets. The following tables summarize the available quantitative data for their activity against various cancer cell lines and specific enzymes.

Anticancer Activity

A notable example, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate , has demonstrated significant broad-spectrum anticancer activity. The compound was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The data is presented as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) values.[1][2]

Table 1: Anticancer Activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate [1][2]

| Cancer Type | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| Leukemia | CCRF-CEM | 1.21 | 12.35 | >100 |

| HL-60(TB) | 14.99 | >100 | >100 | |

| K-562 | 17.71 | 22.72 | >100 | |

| MOLT-4 | 6.09 | 23.59 | >100 | |

| SR | 0.92 | >100 | >100 | |

| Non-Small Cell Lung Cancer | NCI-H522 | 17.56 | >100 | >100 |

| Colon Cancer | COLO 205 | <10 | <10 | <10 |

| Melanoma | MALME-3M | <10 | <10 | <10 |

| Renal Cancer | ACHN | <10 | <10 | <10 |

| Average | - | 5.37 | 12.9 | 36.0 |

Note: Some values are reported as ranges or thresholds in the source material; specific values are provided where available.

Molecular docking studies suggest that the anticancer activity of this compound may be attributed to its interaction with tubulin and Cyclin-Dependent Kinase 2 (CDK2) .[1][2]

Other oxazole derivatives have also shown promising anticancer activities with IC₅₀ values in the low micromolar range against various cancer cell lines.[3]

Phosphodiesterase 4 (PDE4) Inhibition

Certain 4-phenyl-2-oxazole derivatives have been identified as inhibitors of Phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.

Table 2: PDE4 Inhibitory Activity of Selected Oxazole Derivatives

| Compound | Target | IC₅₀ (nM) |

| Substituted quinolyl oxazole 33 | PDE4 | 1.4 |

| Substituted quinolyl oxazole 34 | PDE4 | 1.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oxazole-4-carboxylic acid derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the oxazole derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI₅₀, TGI, and LC₅₀ values are determined.

Experimental workflow for the MTT cytotoxicity assay.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7]

Protocol:

-

Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). A GTP solution is also prepared.

-

Reaction Mixture: The reaction mixture is prepared on ice, containing tubulin, the oxazole derivative at various concentrations (or a vehicle control), and GTP.

-

Polymerization Monitoring: The reaction is initiated by warming the mixture to 37°C. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC₅₀ value for tubulin polymerization inhibition is determined from the dose-response curve.

Workflow for the in vitro tubulin polymerization assay.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

-

Compound Preparation: Serial dilutions of the oxazole derivative are prepared in DMSO.

-

Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a buffer. The oxazole derivative is added, and the reaction is incubated to allow for phosphorylation.

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. The percent inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

Oxazole-4-carboxylic acid derivatives exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action for some of the key targets.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Oxadiazole derivatives, structurally related to oxazoles, have been shown to inhibit STAT3 signaling.[8][9] It is hypothesized that oxazole-4-carboxylic acid derivatives may act similarly by interfering with the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and transcription of target genes.

Proposed inhibition of the STAT3 signaling pathway.

Disruption of Microtubule Dynamics

Microtubules are essential for cell division, and their dynamics are a key target for anticancer drugs. Some oxazole derivatives act as tubulin polymerization inhibitors.[7][10] By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Mechanism of microtubule disruption by oxazole derivatives.

Stabilization of G-Quadruplex DNA

G-quadruplexes are secondary structures formed in guanine-rich regions of DNA, such as telomeres and oncogene promoters. Stabilization of these structures can inhibit telomerase activity and downregulate oncogene expression, making them attractive anticancer targets. Oxazole-containing macrocycles have been shown to bind and stabilize G-quadruplex DNA.[11][12][13]

Stabilization of G-quadruplex DNA by oxazole derivatives.

Inhibition of DNA Topoisomerases

DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Topoisomerase inhibitors are effective anticancer agents. Some heterocyclic compounds are known to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[14][15][16][17]

Mechanism of topoisomerase inhibition by oxazole derivatives.

Conclusion

Oxazole-4-carboxylic acid derivatives represent a promising class of compounds with the potential to target a wide range of therapeutic areas. Their activity against various cancer cell lines and key enzymes like PDE4 highlights their potential in drug discovery. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, is intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchhub.com [researchhub.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novaresearch.unl.pt [novaresearch.unl.pt]

- 9. mdpi.com [mdpi.com]

- 10. iris.unipa.it [iris.unipa.it]

- 11. Synthesis and G-quadruplex stabilizing properties of a series of oxazole-containing macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide on the Structural Characterization of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from closely related analogues to present a detailed analysis. The guide includes predicted spectroscopic data, detailed experimental protocols for synthesis and characterization, and visual workflows to aid in research and development. All quantitative data is summarized in structured tables for clarity and comparative analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound is a heterocyclic compound featuring an oxazole core, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Oxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural elucidation of such compounds is a critical step in understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide outlines the key methodologies for the comprehensive structural characterization of this target molecule.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | PubChem |

| Molecular Weight | 219.19 g/mol | PubChem |

| CAS Number | 89205-07-2 | Sigma-Aldrich |

| Appearance | Predicted to be a solid | - |

| Melting Point | 147-151 °C | Sigma-Aldrich |

| SMILES | COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | PubChem |

| InChI | InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14) | PubChem |

Synthesis and Purification

Proposed Synthetic Route

A plausible synthetic route involves the reaction of 4-methoxybenzoic acid with an isocyanoacetate derivative, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis

-

Activation of Carboxylic Acid: To a solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 1.5 eq).

-

Formation of Acylpyridinium Salt: Add a suitable activating agent, such as a triflylpyridinium reagent (1.3 eq), and stir the mixture at room temperature for 5-10 minutes.

-

Cycloaddition: Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture and stir at 40 °C for 3 hours.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis: Dissolve the purified ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide solution. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Structural Characterization Data

The following sections provide predicted and analogous experimental data for the structural characterization of the title compound.

Crystallographic Data

No experimental crystal structure for this compound has been reported. However, the crystallographic data for a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , provides valuable insight into the expected molecular geometry.

| Parameter | Value (for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (˚) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Data obtained from a study on a structurally similar compound and should be considered as a reference.

Spectroscopic Data

Predicted NMR data for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 (broad s) | s | 1H | -COOH |

| ~8.1 (d, J ≈ 8.8 Hz) | d | 2H | Ar-H (ortho to OMe) |

| ~7.1 (d, J ≈ 8.8 Hz) | d | 2H | Ar-H (meta to OMe) |

| ~8.4 (s) | s | 1H | Oxazole C2-H |

| ~3.8 (s) | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | -COOH |

| ~161.0 | Oxazole C5 |

| ~160.0 | Ar-C (para to oxazole) |

| ~145.0 | Oxazole C2 |

| ~130.0 | Ar-CH (ortho to OMe) |

| ~124.0 | Ar-C (ipso to oxazole) |

| ~115.0 | Ar-CH (meta to OMe) |

| ~138.0 | Oxazole C4 |

| ~55.5 | -OCH₃ |

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, very broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1610, ~1580 | Medium-Strong | C=C stretch (aromatic and oxazole rings) |

| ~1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |

| ~1180 | Medium | C-O-C stretch (oxazole ring) |

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

| 220.0604 | [M+H]⁺ |

| 242.0423 | [M+Na]⁺ |

| 218.0459 | [M-H]⁻ |

Experimental Protocols for Characterization

X-ray Crystallography

-

Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.[1]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2]

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) is commonly used.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of this compound.

Caption: Workflow for Synthesis and Structural Characterization.

General Biological Screening Workflow

As the biological activity of this compound is yet to be reported, the following diagram outlines a general workflow for the initial biological screening of a novel compound.[3]

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed experimental protocol for the synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the corresponding ethyl ester, ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate, via a modified Van Leusen reaction, followed by alkaline hydrolysis to yield the target carboxylic acid. This protocol is compiled from established synthetic methods for structurally related oxazole derivatives.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific target of this protocol, this compound, possesses structural motifs that make it a valuable building block for the synthesis of novel pharmaceutical agents. The following protocol provides a detailed, step-by-step guide for its laboratory-scale synthesis.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylate

This synthesis is based on the principle of the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with an isocyanoacetate derivative in the presence of a base.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Ethyl isocyanoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisaldehyde (1.0 equivalent), ethyl isocyanoacetate (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous methanol to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volume of water).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified ester.

Part 2: Synthesis of this compound

This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate

-

Ethanol (EtOH)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve the purified ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add 1 M sodium hydroxide solution (2-3 equivalents) to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield the final product, this compound.

Data Presentation

The following table summarizes the key reactants and expected products with their physicochemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 | Liquid |

| Ethyl isocyanoacetate | C₅H₇NO₂ | 113.11 | Liquid |

| Ethyl 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylate | C₁₃H₁₃NO₄ | 247.25 | Solid |

| This compound | C₁₁H₉NO₄ | 219.19 | Solid |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal instructions.

-

Reactions under reflux should be monitored to prevent solvent evaporation and overheating.

Application Notes and Protocols for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction